molecular formula C25H23NO6 B613614 Fmoc-N(Hmb)-Gly-OH CAS No. 148515-78-0

Fmoc-N(Hmb)-Gly-OH

Cat. No.: B613614
CAS No.: 148515-78-0
M. Wt: 433.46
InChI Key: SFNQJVQTVYXPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N(Hmb)-Gly-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxymethylbenzoyl (Hmb) group, and glycine (Gly). The Fmoc group is commonly used to protect the amino group during peptide synthesis, while the Hmb group provides additional stability and protection.

Mechanism of Action

Target of Action

Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-(Hmb)Gly-OH, is primarily used in the field of peptide synthesis . Its primary targets are the carboxyl and amino groups of amino acids, which it helps to protect during the peptide bond formation process .

Mode of Action

The Fmoc group acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is base-labile, meaning it can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain . The Hmb group, on the other hand, protects the side chain of the amino acid Glycine .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc group to allow the next amino acid to be added . This process is a key part of solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides .

Pharmacokinetics

The peptides it helps to synthesize can have a wide range of adme (absorption, distribution, metabolism, and excretion) properties, depending on their structure and composition .

Result of Action

The result of the action of this compound is the successful synthesis of peptides, including ones of significant size and complexity . These peptides can have a wide range of biological activities, depending on their sequence and structure .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficiency of peptide synthesis . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the next step of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Hmb)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of glycine to a resin, followed by the introduction of the Hmb group. The Fmoc group is then added to protect the amino group. The synthesis is carried out under controlled conditions, often using dimethylformamide (DMF) as a solvent and piperidine for Fmoc deprotection .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of advanced reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Comparison with Similar Compounds

Uniqueness: Fmoc-N(Hmb)-Gly-OH is unique due to the presence of the Hmb group, which provides additional stability and protection during peptide synthesis. This makes it particularly useful for synthesizing longer and more complex peptides .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQJVQTVYXPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653838
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148515-78-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-N(Hmb)-Gly-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N(Hmb)-Gly-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N(Hmb)-Gly-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-N(Hmb)-Gly-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-N(Hmb)-Gly-OH
Reactant of Route 6
Fmoc-N(Hmb)-Gly-OH
Customer
Q & A

Q1: How does the use of Fmoc-N(Hmb)-Gly-OH impact the structural properties of the final peptide product compared to unprotected glycine?

A2: While this compound aids in synthesis, it does have an impact on the final peptide structure. Research on the Alzheimer's disease-related amyloid-beta peptide (Aβ(1-40)) revealed that incorporating this compound, even after acetylation of the Hmb group, led to structural differences compared to the native peptide []. Circular dichroism (CD) spectroscopy and gel electrophoresis showed that the Hmb-modified Aβ(1-40) exhibited a different propensity to form alpha-helices and beta-sheets, suggesting that the presence of Hmb, even after acetylation, can influence the peptide's secondary structure and aggregation behavior [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.